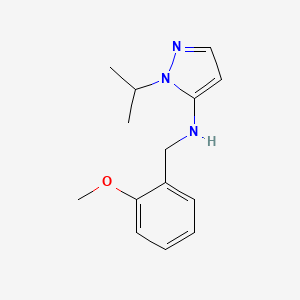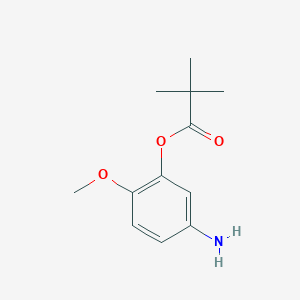
4-(4-Methyl-1-piperazinyl)cyclohexanemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methyl-1-piperazinyl)cyclohexanemethanamine is a chemical compound with the molecular formula C12H25N3 It is characterized by the presence of a cyclohexane ring substituted with a methanamine group and a 4-methyl-1-piperazinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1-piperazinyl)cyclohexanemethanamine typically involves the reaction of cyclohexanemethanamine with 4-methyl-1-piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production methods often incorporate advanced techniques such as distillation, crystallization, and chromatography to purify the final product and ensure its quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methyl-1-piperazinyl)cyclohexanemethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(4-Methyl-1-piperazinyl)cyclohexanemethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4-Methyl-1-piperazinyl)cyclohexanemethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(4-Methyl-1-piperazinyl)cyclohexanemethanamine can be compared with other similar compounds, such as:
- 4-(4-Methyl-1-piperazinyl)methylbenzylamine
- 4-(4-Methyl-1-piperazinyl)phenylmethanamine
- 4-(4-Methyl-1-piperazinyl)cyclohexanone
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H25N3 |
|---|---|
Molekulargewicht |
211.35 g/mol |
IUPAC-Name |
[4-(4-methylpiperazin-1-yl)cyclohexyl]methanamine |
InChI |
InChI=1S/C12H25N3/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12/h11-12H,2-10,13H2,1H3 |
InChI-Schlüssel |
RSSSMPSFOAYJIP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2CCC(CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11732040.png)
![4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11732042.png)
![heptyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732043.png)
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11732044.png)

![1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11732058.png)
![1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11732061.png)

amino}ethan-1-ol hydrochloride](/img/structure/B11732074.png)
![2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11732081.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B11732084.png)
![4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732109.png)

![5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732115.png)
